Cas no 1803600-97-6 (tert-butyl 1-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate)
![tert-butyl 1-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate structure](https://ja.kuujia.com/images/noimg.png)
tert-butyl 1-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate 化学的及び物理的性質
名前と識別子
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- tert-butyl 1-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate
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tert-butyl 1-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-159227-0.25g |
tert-butyl 1-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate |
1803600-97-6 | 0.25g |
$579.0 | 2023-06-04 | ||
Enamine | EN300-159227-10.0g |
tert-butyl 1-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate |
1803600-97-6 | 10g |
$5037.0 | 2023-06-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1550881-500mg |
Tert-butyl 1-(((1-ethyl-1H-imidazol-2-yl)methyl)amino)-6-azaspiro[2.5]Octane-6-carboxylate |
1803600-97-6 | 98% | 500mg |
¥10410 | 2023-04-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0183-250MG |
tert-butyl 1-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate |
1803600-97-6 | 95% | 250MG |
¥ 2,085.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0183-5G |
tert-butyl 1-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate |
1803600-97-6 | 95% | 5g |
¥ 15,622.00 | 2023-04-14 | |
Enamine | EN300-159227-0.5g |
tert-butyl 1-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate |
1803600-97-6 | 0.5g |
$914.0 | 2023-06-04 | ||
Chemenu | CM452759-250mg |
tert-butyl 1-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate |
1803600-97-6 | 95%+ | 250mg |
$1209 | 2023-03-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0183-1G |
tert-butyl 1-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate |
1803600-97-6 | 95% | 1g |
¥ 5,207.00 | 2023-04-14 | |
Chemenu | CM452759-500mg |
tert-butyl 1-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate |
1803600-97-6 | 95%+ | 500mg |
$1234 | 2023-03-26 | |
Enamine | EN300-159227-50mg |
tert-butyl 1-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate |
1803600-97-6 | 50mg |
$273.0 | 2023-09-23 |
tert-butyl 1-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate 関連文献
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
tert-butyl 1-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylateに関する追加情報
tert-butyl 1-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate: A Comprehensive Overview
tert-butyl 1-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate, with the CAS number 1803600-97-6, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound is characterized by its unique spirocyclic structure, which combines a six-membered azaspiro ring with a tert-butyl ester group and an imidazole substituent. The combination of these structural elements contributes to its potential as a bioactive molecule, particularly in the context of targeting specific biological pathways.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the spirocyclic core. The azaspiro[2.5]octane framework is synthesized through a ring-closing reaction, often utilizing appropriate amino alcohols or other precursors. Subsequent functionalization steps introduce the tert-butyl ester group and the imidazole-containing side chain, which are critical for modulating the compound's pharmacological properties. Recent advancements in catalytic asymmetric synthesis have enabled more efficient and selective routes to such complex structures, enhancing their scalability for potential therapeutic applications.
One of the most intriguing aspects of this compound is its ability to interact with various biological targets, particularly in the realm of enzyme inhibition and receptor modulation. Preclinical studies have demonstrated that tert-butyl 1-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate exhibits potent activity against certain kinases and proteases, making it a promising candidate for the development of novel anti-cancer and anti-inflammatory agents. The imidazole moiety, in particular, plays a crucial role in stabilizing these interactions due to its aromaticity and hydrogen bonding capabilities.
In addition to its enzymatic targets, this compound has also shown potential as a modulator of ion channels, which are critical in various physiological processes such as pain signaling and neuronal communication. Recent research has highlighted its ability to inhibit voltage-gated sodium channels, suggesting its utility in the treatment of chronic pain conditions. Furthermore, the spirocyclic structure contributes to enhanced bioavailability and stability, which are essential attributes for any drug candidate.
The pharmacokinetic profile of tert-butyl 1-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate has been extensively studied in preclinical models. Studies indicate that it exhibits favorable absorption characteristics and moderate clearance rates, which translate into sustained plasma levels following administration. These properties make it an attractive candidate for further development into an orally bioavailable therapeutic agent.
From a structural perspective, the compound's tert-butyl ester group serves not only as a protective moiety during synthesis but also as a site for potential metabolic activation. In vivo studies have shown that this group can undergo hydrolysis under physiological conditions, leading to the formation of a carboxylic acid derivative that retains significant biological activity. This dual functionality underscores the importance of careful design in medicinal chemistry, where every functional group contributes to both synthetic feasibility and pharmacological efficacy.
The imidazole ring within the molecule is another key feature that warrants attention. Its presence allows for additional hydrogen bonding interactions with target proteins, thereby enhancing selectivity and affinity. Recent computational studies have utilized molecular docking techniques to map out potential binding modes of this compound with various protein targets, providing valuable insights into its mechanism of action.
In conclusion, tert-butyl 1-{[(1-ethyl-1H-imidazol-2-y)methyl]amino}-6-aspiro[2.5]octane-carboxy-late represents a compelling example of how structural complexity can be harnessed to create bioactive molecules with diverse therapeutic applications. Its unique combination of spirocyclic architecture and functional groups positions it as a valuable tool in drug discovery efforts across multiple disease areas.
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